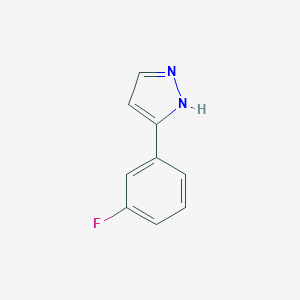

3-(3-Fluorophenyl)-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIRCCSDGDQJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-61-7 | |

| Record name | 3-(3-fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Fluorophenyl 1h Pyrazole and Its Derivatives

Classical and Modern Synthetic Approaches to Fluorinated Pyrazoles

The construction of the pyrazole (B372694) ring is a well-established field in heterocyclic chemistry. The primary methods involve the reaction of a C3 component with a N-N component. Classical approaches, such as the Knorr pyrazole synthesis, have been refined over the years, while modern methods like multicomponent reactions and flow chemistry offer increased efficiency and safety.

Condensation reactions represent the most traditional and widely used method for synthesizing the pyrazole core. This approach typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, such as a β-diketone or an α,β-unsaturated ketone, leading to the formation of the five-membered ring through a cyclization and dehydration sequence.

The reaction between hydrazine and its derivatives with ketones, particularly α,β-unsaturated ketones (chalcones), is a common route to pyrazolines, which can then be oxidized to form the aromatic pyrazole ring. To synthesize a 3-(fluorophenyl)-substituted pyrazole, a chalcone (B49325) bearing a fluorophenyl group is reacted with a hydrazine. For instance, the condensation of a chalcone with a substituted hydrazine can be catalyzed by copper triflate in an ionic liquid, followed by in-situ oxidation to yield the corresponding 1,3,5-trisubstituted pyrazole.

Another approach involves the Vilsmeier-Haack reaction of an acetophenone (B1666503) phenylhydrazone to create an intermediate which, upon reaction with hydroxylamine (B1172632) hydrochloride, yields the desired pyrazole. This method has been used to prepare 1,3-diphenyl-1H-pyrazole-4-carbaldehyde from acetophenone phenylhydrazone. A similar strategy could be employed starting with a (3-fluorophenyl)acetophenone derivative. The synthesis of 3-phenyl-1H-pyrazole derivatives often starts from a substituted acetophenone, which undergoes a Knoevenagel condensation followed by cyclization with hydrazine.

Table 1: Synthesis of Pyrazoles from Ketone Derivatives This table presents examples of pyrazole synthesis starting from ketone precursors, illustrating the general methodology.

| Starting Ketone Derivative | Hydrazine Derivative | Key Reagents/Conditions | Product | Citation |

| α,β-ethylenic ketone | p-(4-(tert-butyl)phenyl) hydrazine | Copper triflate, bmim, in situ oxidation | 1,3,5-trisubstituted pyrazole | |

| Substituted Acetophenone | Phenyl Hydrazine | Glacial Acetic Acid | Acetophenone phenyl hydrazine | |

| Acetophenone | Hydrazine | Knoevenagel condensation, then Cyclization | 3-phenyl-1H-pyrazole |

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal method for pyrazole construction and involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is straightforward and efficient for producing polysubstituted pyrazoles. When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomers can be formed.

To obtain fluorinated pyrazoles like 3-(3-Fluorophenyl)-1H-pyrazole, a key precursor is a fluorinated 1,3-dicarbonyl compound. For example, the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with various arylhydrazines in N,N-dimethylacetamide at ambient temperature can produce 1-aryl-3-trifluoromethyl-5-arylpyrazoles with high yield and regioselectivity. Similarly, ethyl 4,4,4-trifluoro-3-oxobutanoate, a fluorinated β-ketoester, is a common building block for synthesizing trifluoromethyl-substituted pyrazoles through reactions with hydrazines.

Table 2: Examples of Pyrazole Synthesis via Cyclocondensation with 1,3-Dicarbonyls This table highlights the synthesis of fluorinated pyrazoles using various 1,3-dicarbonyl precursors.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent/Catalyst | Product Type | Citation |

| 4,4,4-trifluoro-1-arylbutan-1,3-diketone | Arylhydrazine | N,N-dimethylacetamide | 1,5-diaryl-3-trifluoromethyl pyrazole | |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N′-benzylidene tolylsulfonohydrazide | Silver catalyst | 5-aryl-3-trifluoromethyl pyrazole | |

| Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | (3,5-dichlorophenyl)hydrazine | Ethanol (B145695) | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| 1-aryl butane (B89635) 1,3-diones | Aryl hydrazine hydrochloride | N,N-dimethylacetamide | 1,5-diaryl-3-methyl pyrazole |

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is another powerful and versatile strategy for synthesizing the pyrazole ring. This reaction involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, typically an alkene or an alkyne. This method offers a high degree of control over substitution patterns and is particularly useful for synthesizing fluorinated pyrazoles.

Fluorinated diazoalkanes are valuable reagents for introducing fluoroalkyl groups into organic molecules. Trifluorodiazoethane, for example, can undergo [3+2] cycloaddition reactions with various dipolarophiles to efficiently synthesize pyrazoles and pyrazolines containing a trifluoromethyl group. More recently, flow chemistry techniques have been developed for the safe in-situ generation of fluorinated diazoalkanes from amines and their subsequent consumption in cycloaddition reactions. This approach allows for the synthesis of various fluorine-substituted pyrazoles in moderate to excellent yields (64-99%) by reacting the fluorinated diazoalkane with an appropriate alkyne.

Table 3: Synthesis of Fluorinated Pyrazoles using Diazoalkanes This table showcases the use of fluorinated diazoalkanes in [3+2] cycloaddition reactions.

| Diazoalkane Source | Dipolarophile | Method/Conditions | Product Type | Yield | Citation |

| Fluorinated Amines (precursors) | Alkynes | Flow chemistry, in-situ diazoalkane formation | Fluorine-substituted pyrazoles | 64-99% | |

| Trifluoroethylamine (precursor) | Alkynes | Traditional synthesis | Trifluoromethyl-substituted pyrazoles | N/A |

An alternative [3+2] cycloaddition strategy involves reacting a non-fluorinated 1,3-dipole with a fluorinated alkene or alkyne. This method is effective for incorporating fluorine directly into the pyrazole ring structure or at various substituent positions. For instance, an efficient protocol for synthesizing pyrazoles involves the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides, using Oxone and a catalyst. The use of fluorinated dipolarophiles, such as fluoronitroalkenes, has been developed to create 4-fluoropyrazoles.

Furthermore, difluoroacetohydrazonoyl bromides have been synthesized and used as novel difluoromethyl building blocks. These compounds readily undergo regioselective [3+2] cycloaddition reactions with ynones, alkynoates, and ynamides to provide efficient access to difluoromethyl-substituted pyrazoles with high yields.

Table 4: Synthesis of Fluorinated Pyrazoles from Fluorinated Alkenes/Alkynes This table illustrates the synthesis of fluorinated pyrazoles via cycloaddition with fluorinated dipolarophiles.

| 1,3-Dipole | Fluorinated Dipolarophile | Key Reagents/Conditions | Product Type | Citation |

| α-diazoesters and amides | Electron-deficient terminal olefins | Oxone, Cetyltrimethyl ammonium (B1175870) bromide (CTAB) | 3,5-substituted pyrazoles | |

| Difluoroacetohydrazonoyl bromides | Ynones, alkynoates, ynamides | Base | Difluoromethyl-substituted pyrazoles | |

| Hydrazones (in-situ) | α-fluoronitroalkenes | Trifluoroacetic acid, atmospheric oxygen | 4-Fluoropyrazoles | |

| Nitrile imines | Trifluoromethyl-substituted alkenes | Base | 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines |

Direct and Oxidative Fluorination Strategies

Direct fluorination of a pyrazole ring represents a straightforward approach to introduce fluorine. This can be achieved through electrophilic fluorination reactions. For instance, N-arylated pyrazoles can be deprotonated using a strong base like butyllithium (B86547) (BuLi) to form a nucleophilic carbanion, which then reacts with an electrophilic fluorine source, such as Selectfluor®, to yield 5-fluoropyrazoles. olemiss.edu However, this method often requires harsh conditions that may not be compatible with sensitive functional groups. olemiss.edu

Oxidative fluorination provides an alternative pathway. While specific examples directly leading to this compound are not detailed in the provided search results, the general principle involves the oxidation of a pyrazoline precursor. For example, 5-acylpyrazolines, formed from the cycloaddition of nitrile imines and chalcones, can be aromatized to pyrazoles using oxidizing agents like manganese dioxide (MnO2). nih.govnih.gov The solvent can influence the outcome of these oxidations, with some conditions leading to deacylative aromatization. nih.gov

Derivatizations of Non-fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles can also be accomplished by modifying non-fluorinated pyrazole scaffolds. One common method is the Balz-Schiemann reaction, which involves the conversion of an aminopyrazole to a diazonium salt, followed by nucleophilic substitution with fluoride. researchgate.net

Another strategy involves the iodination of a pre-formed pyrazole ring, followed by cross-coupling reactions. For instance, 1-aryl-3-CF3-1H-pyrazoles can be regioselectively iodinated at the 4- or 5-position. These iodo-derivatives then serve as versatile building blocks for further functionalization through Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing for the introduction of various substituents. nih.gov

Specific Synthetic Routes to this compound

The construction of the this compound core often involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound or its equivalent with hydrazine. mdpi.comdergipark.org.trnih.gov

Synthesis from 1-(3-fluorophenyl)ethan-1-one and Hydrazine Hydrate

A common and direct route to this compound involves the reaction of a 1,3-dicarbonyl precursor, which can be generated in situ, with hydrazine hydrate. atlantis-press.com The synthesis starts with a substituted acetophenone, in this case, 1-(3-fluorophenyl)ethan-1-one. This undergoes a condensation reaction, followed by cyclization with hydrazine. atlantis-press.com This method is a variation of the well-established Knorr pyrazole synthesis, a classic and widely used method for preparing pyrazoles from β-diketones and hydrazine derivatives. mdpi.comorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product |

| 1-(3-fluorophenyl)ethan-1-one derived 1,3-dicarbonyl | Hydrazine Hydrate | This compound |

Sonication Methodologies for Pyrazole Synthesis

Ultrasound-assisted synthesis has emerged as a green and efficient technique for the synthesis of pyrazole derivatives. nih.govrsc.org This method utilizes high-frequency sound waves to promote the reaction, often leading to reduced reaction times, lower energy consumption, and decreased solvent usage compared to conventional heating methods. nih.gov The synthesis of pyrazolines from chalcones, which are precursors to pyrazoles, has been successfully achieved using ultrasound. nih.gov While a specific protocol for this compound is not provided, the general applicability of sonication to pyrazole synthesis suggests its potential for this target molecule. researchgate.netnih.govresearchgate.net

Regioselectivity in Pyrazole Synthesis

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity. When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, a mixture of two regioisomers can be formed. mdpi.comrsc.org

The regiochemical outcome of the reaction is influenced by the nature of the substituents on the 1,3-dicarbonyl compound. rsc.org For instance, the reaction of α-acetylenic ketones with hydrazines can be designed to proceed regioselectively to produce 2,3-disubstituted pyrazoles. rsc.org Similarly, 1,3-dipolar cycloaddition reactions of diazo compounds with bromovinyl acetals provide an efficient route to 3,5-disubstituted pyrazoles. thieme.de The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been shown to proceed with complete regioselectivity. nih.govorganic-chemistry.org The use of fluorinated alcohols as solvents has also been reported to improve regioselectivity in pyrazole formation. dergipark.org.tr

Synthetic Optimization and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and sustainable methods. nih.gov In the context of pyrazole synthesis, several "green" approaches have been explored. nih.govijsrset.comresearchgate.net

Microwave-assisted synthesis, often performed under solvent-free conditions, offers a significant improvement over classical methods. nih.gov This technique can lead to higher yields and shorter reaction times. For example, the synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds has been successfully achieved using microwave activation. nih.gov One-pot syntheses, where multiple reaction steps are carried out in a single vessel, also contribute to the greenness of a synthetic route by reducing waste and simplifying procedures. nih.gov

The use of ultrasound is another key green chemistry approach in pyrazole synthesis. nih.gov Furthermore, the development of multicomponent reactions, where three or more reactants combine in a single step to form the product, is a powerful strategy for increasing efficiency and reducing waste. nih.gov

| Green Chemistry Approach | Advantages |

| Microwave-assisted synthesis | Higher yields, shorter reaction times, often solvent-free. nih.gov |

| Ultrasound-assisted synthesis | Reduced energy consumption, shorter reaction times, less solvent usage. nih.gov |

| One-pot synthesis | Reduced waste, simplified procedures. nih.gov |

| Multicomponent reactions | Increased efficiency, reduced waste. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Single-Crystal X-Ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide a complete picture of the molecule's conformation and its packing in the crystal lattice.

Analysis of Bond Distances and Angles (e.g., N-H···F interactions)

A crystallographic study of 3-(3-Fluorophenyl)-1H-pyrazole would yield a comprehensive table of all bond lengths and angles within the molecule. For instance, the C-F bond distance on the phenyl ring, the various C-C and C-N bonds in both the phenyl and pyrazole (B372694) rings, and the N-N and N-H bonds of the pyrazole moiety would be determined with high precision.

Furthermore, this analysis would reveal the nature and geometry of intermolecular interactions that stabilize the crystal structure. Of particular interest in this molecule would be the potential for hydrogen bonding, such as N-H···F interactions, where the hydrogen on a pyrazole nitrogen of one molecule interacts with the fluorine atom of a neighboring molecule. The H···F distance and the N-H···F angle would be critical parameters in defining the strength and directionality of this interaction. Other potential intermolecular contacts, such as C-H···π or π-π stacking interactions between the aromatic rings, would also be identified and characterized.

A representative, but hypothetical, data table for selected bond distances and angles is presented below to illustrate the expected output of such an analysis.

| Interaction/Bond | Atom 1 | Atom 2 | Distance (Å) | Angle (°) |

| Intramolecular | ||||

| C-F | C(phenyl) | F | Data not available | |

| N-N | N(pyrazole) | N(pyrazole) | Data not available | |

| C-N (pyrazole) | C(pyrazole) | N(pyrazole) | Data not available | |

| C-C (phenyl-pyrazole) | C(phenyl) | C(pyrazole) | Data not available | |

| Intermolecular | ||||

| N-H···F | N-H(pyrazole) | F(phenyl) | Data not available | Data not available |

Thermal Ellipsoid Plots and Atomic Displacement

The results of a single-crystal X-ray diffraction experiment are often visualized using thermal ellipsoid plots, such as those generated by the Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP). In these diagrams, atoms are represented by ellipsoids that indicate the anisotropic displacement of the atom due to thermal vibration. The size and orientation of the ellipsoid provide information about the magnitude and direction of atomic motion within the crystal lattice. This data is crucial for understanding the dynamic behavior of the molecule in the solid state. The anisotropic displacement parameters (Uij) are refined during the structure solution process and would be reported for all non-hydrogen atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. An absorption spectrum for this compound would be expected to show distinct absorption bands in the ultraviolet region, corresponding to π-π* and potentially n-π* electronic transitions within the conjugated aromatic system of the phenyl and pyrazole rings.

The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic for a given compound and are influenced by the electronic nature of the chromophore. The presence of the fluorine atom on the phenyl ring may induce a slight shift in the absorption bands compared to the unsubstituted 3-phenyl-1H-pyrazole due to its electronic effects. The spectrum would be recorded by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile.

A hypothetical data table for UV-Vis absorption is provided below to illustrate the expected findings.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

| Ethanol | Data not available | Data not available | π-π |

| Acetonitrile | Data not available | Data not available | π-π |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used for investigating the electronic structure of molecules like pyrazoles. nih.govresearchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. A comprehensive theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, for instance, utilized DFT to elucidate its structural, electronic, and spectroscopic properties. nih.gov The B3LYP hybrid functional is one of the most commonly employed functionals for such studies on pyrazole (B372694) derivatives, consistently providing results that correlate well with experimental data. nih.govresearchgate.net

Basis Set Selection (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the chosen basis set, which describes the atomic orbitals of the system. For molecules containing heteroatoms and aromatic systems, such as fluorophenyl-pyrazoles, larger and more flexible basis sets are required. Pople-style basis sets, particularly 6-311++G(d,p), are frequently used. researchgate.net The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in the shape of the electron density, which is crucial for describing bonding accurately. Studies on various pyrazole isomers have successfully employed the B3LYP/6–311+G(d,p) method for structural optimization and property calculation. researchgate.net

Molecular Structure Optimization

A primary step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to find its most stable geometry, revealing a planar conformation. nih.gov The optimized structural parameters, such as bond lengths and angles, can then be compared with experimental data from techniques like X-ray crystallography, often showing excellent agreement. nih.gov

Electronic Structure Analysis (HOMO-LUMO Mapping)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

While specific HOMO-LUMO values for 3-(3-Fluorophenyl)-1H-pyrazole are not available, the following table presents data from a DFT study on a novel synthesized pyrazole derivative (compound 4c) to illustrate typical energy ranges. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.877 |

| LUMO | -2.013 |

| Energy Gap (ΔE) | 3.864 |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, MEP analysis was used to understand its chemical reactivity and intermolecular interaction sites. nih.gov

Fukui functions provide a more quantitative prediction of local reactivity. They are used to determine which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis is crucial for understanding reaction mechanisms and designing molecules with specific reactivity patterns.

Computational Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a pyrazole derivative, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.govaip.org The docking process yields a score that estimates the binding affinity, with more negative scores indicating stronger binding. nih.gov

Numerous studies have employed docking to evaluate the potential of various pyrazole derivatives as inhibitors for different enzymes. nih.govnih.gov For example, pyrazole derivatives have been docked against protein kinases like VEGFR-2 and CDK2 to assess their potential as anticancer agents. nih.govresearchgate.net Another study successfully used docking to investigate pyrazole-carboxamides as inhibitors of carbonic anhydrase. nih.gov

The following table shows example results from a docking study of different pyrazole derivatives against various protein kinase targets, illustrating the typical binding energies observed. nih.gov

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |

|---|---|---|

| Derivative 1b | VEGFR-2 (2QU5) | -10.09 |

| Derivative 1d | Aurora A (2W1G) | -8.57 |

| Derivative 2b | CDK2 (2VTO) | -10.35 |

These studies collectively demonstrate that computational docking is a vital tool for rationalizing the biological activity of pyrazole compounds and guiding the design of new, more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential activities by examining studies on analogous pyrazole structures.

QSAR studies on pyrazole derivatives often explore their potential as inhibitors of various enzymes or as agents with specific therapeutic effects. These models typically involve the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure, including steric, electronic, and hydrophobic properties.

A hypothetical QSAR study of this compound would involve the following steps:

Data Set Compilation: A series of pyrazole analogs with varying substituents would be synthesized and their biological activity against a specific target measured.

Descriptor Calculation: For each molecule in the series, including this compound, a range of descriptors would be calculated. These can include:

Topological descriptors: Molecular weight, number of atoms, etc.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

For instance, a 3D-QSAR study on a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles as antitubercular agents highlighted the importance of steric and electrostatic fields in determining the biological activity. Such a model could suggest that modifications to the phenyl ring or the pyrazole core of this compound might enhance its activity, depending on the specific target.

The following table illustrates the types of descriptors that would be relevant in a QSAR analysis of this compound and its analogs.

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole Moment, Atomic Charges | Influences interactions with polar residues in a biological target. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and interaction with hydrophobic pockets. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and size of the molecule. |

Prediction of Pharmacokinetic Parameters (ADME Analysis)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict the pharmacokinetic profile of a compound. In silico ADME predictions for this compound can provide early insights into its potential as a drug candidate. These predictions are based on computational models that have been trained on large datasets of experimentally determined ADME properties.

Key Predicted ADME Parameters:

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to assess the extent to which the compound can be absorbed from the gastrointestinal tract. The lipophilicity (LogP) and topological polar surface area (TPSA) are key determinants.

Distribution: The volume of distribution (VD) and the ability to cross the blood-brain barrier (BBB) are important distribution parameters. Plasma protein binding (PPB) is also a crucial factor, as only the unbound fraction of a drug is typically active.

Metabolism: Predictions can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. The stability of the compound in the presence of liver microsomes can also be estimated.

Excretion: The route and rate of excretion are predicted, often in terms of total clearance and renal clearance.

The following interactive table presents a hypothetical set of predicted ADME properties for this compound, based on typical values for similar small molecules and general principles of ADME prediction.

| ADME Parameter | Predicted Value/Classification | Implication for Drug-likeness |

| Molecular Weight | < 500 g/mol | Favorable (Lipinski's Rule of Five) |

| LogP (o/w) | 1.0 - 3.0 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good potential for oral bioavailability |

| Hydrogen Bond Donors | 1 | Favorable (Lipinski's Rule of Five) |

| Hydrogen Bond Acceptors | 2 | Favorable (Lipinski's Rule of Five) |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Moderate to High | Potential for central nervous system activity |

| Cytochrome P450 (CYP) Inhibition | Low risk for major isoforms | Lower potential for drug-drug interactions |

| Aqueous Solubility | Moderate | May require formulation strategies for optimal delivery |

These computational predictions serve as a valuable guide for prioritizing compounds for further experimental investigation. While in silico methods provide a rapid and cost-effective initial assessment, experimental validation is essential to confirm the pharmacokinetic behavior of this compound.

Investigation of Biological and Pharmacological Activities

Broad Spectrum of Biological Activities of Pyrazole (B372694) Derivatives

Pyrazole derivatives are renowned for their diverse pharmacological profile, exhibiting a remarkable range of biological activities. nih.govmdpi.com This versatility has made them a privileged scaffold in drug discovery and development. nih.gov The biological potential of pyrazole-containing compounds extends across various therapeutic areas, underscoring their importance in medicinal chemistry. thieme-connect.com

The wide-ranging activities attributed to the pyrazole core include anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.com The specific biological response can be finely tuned by the nature and position of substituents on the pyrazole ring. nih.gov For instance, the presence of different functional groups can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Anti-inflammatory Properties

Derivatives of pyrazole are well-established as potent anti-inflammatory agents. nih.govmdpi.comscilit.com The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov Some pyrazole derivatives have shown selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. nih.gov

Research has demonstrated that specific substitution patterns on the pyrazole ring are crucial for anti-inflammatory efficacy. Studies on various substituted pyrazoles have shown significant inhibition of inflammation in preclinical models. For example, some 1,3,4-trisubstituted pyrazole derivatives have exhibited excellent anti-inflammatory activity, comparable to the standard drug diclofenac. nih.gov Similarly, certain pyrazole-integrated benzophenones have been identified as active anti-inflammatory agents. nih.gov While direct studies on the anti-inflammatory properties of 3-(3-Fluorophenyl)-1H-pyrazole are limited, the established anti-inflammatory potential of the pyrazole scaffold suggests this is a promising area for future investigation.

Antimicrobial and Antibacterial Activities

The pyrazole nucleus is a key component in the development of novel antimicrobial and antibacterial agents. mdpi.comorientjchem.org Numerous studies have highlighted the efficacy of pyrazole derivatives against a range of bacterial and fungal pathogens. mdpi.combiointerfaceresearch.com

The antimicrobial spectrum of pyrazole derivatives is broad, with activity reported against both Gram-positive and Gram-negative bacteria. meddocsonline.org The introduction of specific substituents, such as halogens, has been shown to enhance the antimicrobial potency of these compounds. meddocsonline.org

Activity against Drug-Resistant Strains (e.g., Staphylococcus aureus, Acinetobacter baumannii)

A significant area of research has been the evaluation of pyrazole derivatives against drug-resistant bacteria, a growing global health concern. nih.gov Derivatives of 3-(fluorophenyl)-pyrazole have shown particular promise in this regard. For instance, a derivative, 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, has been reported as a potent growth inhibitor of drug-resistant bacteria. nih.gov

Studies have demonstrated the potent activity of pyrazole-ciprofloxacin hybrids against Staphylococcus aureus, with a 4-fluorophenyl derivative exhibiting high potency. nih.gov Furthermore, pyrazole-derived hydrazones have been developed as potent antimicrobial agents against drug-resistant strains, including Acinetobacter baumannii. nih.gov

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives | Drug-resistant bacteria | Potent growth inhibitors | nih.gov |

| Pyrazole-ciprofloxacin hybrids (with 4-fluorophenyl) | Staphylococcus aureus | High potency (MIC of 0.125 μg/mL) | nih.gov |

| Pyrazole-derived hydrazones | Acinetobacter baumannii | Potent growth inhibitors (MIC as low as 4 μg/ml) | nih.gov |

Mechanisms of Membrane Disruption

The antibacterial mode of action for some pyrazole derivatives involves the disruption of the bacterial cell wall. nih.gov This mechanism can lead to bactericidal effects. While the precise molecular interactions leading to membrane disruption by fluorophenyl-pyrazole derivatives are still under investigation, it represents a key mechanism for their antibacterial efficacy. The ability to disrupt the bacterial membrane is a desirable trait for antibiotics as it can lead to rapid bacterial killing and may be less prone to the development of resistance compared to mechanisms that target intracellular processes.

Anticancer and Cytotoxic Effects

The pyrazole scaffold is a prominent feature in the design of novel anticancer agents. srrjournals.commedicinescience.org Pyrazole derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines, acting through diverse mechanisms of action. srrjournals.comekb.eg

The anticancer potential of pyrazole derivatives has been explored against numerous human cancer cell lines, including breast, lung, and colon cancer. srrjournals.comekb.eg The substitution pattern on the pyrazole ring plays a critical role in determining the cytotoxic potency and selectivity of these compounds.

Anti-melanoma Agents

Malignant melanoma is a particularly aggressive form of skin cancer, and there is an urgent need for new effective treatments. srce.hr Research into pyrazole derivatives has identified promising candidates for anti-melanoma therapy. A study on a triazole-imidazo-pyrazole derivative containing a 3-fluorophenyl group demonstrated its ability to counteract melanoma cell survival. nih.gov This compound was shown to decrease the viability of human metastatic melanoma cell lines. nih.gov

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Triazole-imidazo-pyrazole derivative (with 3-fluorophenyl group) | Human metastatic melanoma (MeOV and MeTA) | Decreased cell viability | nih.gov |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | Prostate cancer (LNCaP) | Antiproliferative activity | nih.gov |

| Pyrazole derivatives | Breast (MCF-7), Lung (A549) | Remarkable anticancer activity | ekb.eg |

Furthermore, other fluorophenyl-pyrazole derivatives have been investigated for their anticancer properties. For example, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines, with some compounds showing potent activity. nih.gov

Anti-breast Cancer Potential

Derivatives of this compound have demonstrated notable potential as anti-breast cancer agents in various studies. The anti-proliferative activity of these compounds has been evaluated against several breast cancer cell lines, revealing significant cytotoxic effects.

One study synthesized a novel pyrazole derivative, PCW-1001, which exhibited anticancer activities in breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for PCW-1001 were determined in several cell lines, including T47D, BT549, MDA-MB-453, MCF7, and MDA-MB-231, with values of 8.45, 3.44, 4.85, 11.54, and 22.15 μM, respectively frontiersin.org.

Another series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the MDA-MB-468 human triple-negative breast cancer cell line. One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, demonstrated IC₅₀ values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. These values were significantly lower than those of the reference drug, Paclitaxel (IC₅₀ values of 49.90 μM and 25.19 μM at 24 and 48 hours, respectively) nih.govnih.gov.

Furthermore, a series of new pyrazole derivatives targeting VEGFR-2 kinase were synthesized and screened for their in vitro anti-breast cancer activity. Several of these compounds exhibited potent activity against the MCF-7 cell line, with IC₅₀ values ranging from 16.50 to 26.73 μM, which is comparable to the standard drug Tamoxifen (IC₅₀ = 23.31 μM) mdpi.com.

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| PCW-1001 | T47D | 8.45 | frontiersin.org |

| PCW-1001 | BT549 | 3.44 | frontiersin.org |

| PCW-1001 | MDA-MB-453 | 4.85 | frontiersin.org |

| PCW-1001 | MCF7 | 11.54 | frontiersin.org |

| PCW-1001 | MDA-MB-231 | 22.15 | frontiersin.org |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (24h) | 14.97 | nih.govnih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (48h) | 6.45 | nih.govnih.gov |

| Pyrazole Derivative (VEGFR-2 inhibitor) | MCF-7 | 16.50 - 26.73 | mdpi.com |

Inhibitory Activity Against Specific Targets (e.g., CYP121A1, Kinases)

The inhibitory activity of this compound derivatives extends to specific molecular targets, including enzymes and kinases that are crucial in various pathological processes.

CYP121A1 Inhibition: A series of biarylpyrazole imidazole (B134444) and triazole derivatives were synthesized and evaluated as inhibitors of Cytochrome P450 CYP121A1, a potential drug target in Mycobacterium tuberculosis. The binding affinity of these compounds with CYP121A1 was determined using UV-visible optical titrations. The tightest binding compounds from the different series exhibited K D values of 2.63 μM, 35.6 μM, and 290 μM hud.ac.uk. Specifically, the imidazole derivative 4-((1H-Imidazol-1-yl)methyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole was synthesized and evaluated in this context nih.gov.

Kinase Inhibition: In the realm of kinase inhibition, a significant discovery was the identification of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora kinase B (AURKB) inhibitor nih.gov. Overexpression of AURKB is a common feature in many aggressive human cancers, making it a promising therapeutic target nih.gov. This compound demonstrated efficacy in human cancer-derived cells and was orally active in a mouse xenograft model nih.gov.

Other pyrazole derivatives have also been investigated as kinase inhibitors. For instance, a regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine resulted in the loss of p38α inhibition but gained inhibitory activity against other kinases over-expressed in tumors nih.gov. Additionally, pyrazole-containing compounds have been designed as inhibitors for JNK3, a target for neurodegenerative diseases, with one derivative showing an IC₅₀ value of 227 nM cancer.gov.

| Compound/Derivative Series | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Biarylpyrazole imidazole derivative | CYP121A1 | K D | 2.63 μM | hud.ac.uk |

| Biarylpyrazole triazole derivative | CYP121A1 | K D | 35.6 μM | hud.ac.uk |

| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora kinase B (AURKB) | Orally active selective inhibitor | nih.gov | |

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | IC₅₀ | 227 nM | cancer.gov |

Analgesic Activity

Several studies have highlighted the potential of this compound derivatives as analgesic agents. The antinociceptive properties of these compounds have been demonstrated in various in vivo models of pain.

A study focused on the synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol, including 4-amino-5-(3-(3-fluorophenyl)pyrazol-5-yl)-1,2,4-triazole-3-thiol. The analgesic properties of these compounds were investigated using the "acetic acid-induced writhing test" and a formalin model of pain inflammation, confirming their antinociceptive activity zsmu.edu.ua.

The analgesic activity of pyrazole derivatives is a well-documented pharmacological property, with several compounds showing significant reductions in pain responses in animal models nih.govrjpbr.comsemanticscholar.orgalliedacademies.org. For instance, certain pyrazolone (B3327878) derivatives have exhibited analgesic activity greater than that of the reference drug aspirin (B1665792) in the writhing test semanticscholar.org.

Antiviral Properties (e.g., COVID-19)

The emergence of viral pandemics has spurred research into new antiviral agents, and pyrazole derivatives have shown promise in this area, particularly against coronaviruses like SARS-CoV-2.

A study investigating hydroxyquinoline-pyrazole candidates as antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, revealed promising antiviral activity. The compounds exhibited varying degrees of inhibitory effects, as indicated by their half-maximal inhibitory concentration (IC₅₀) values, and demonstrated promising selectivity against SARS-CoV-2 at lower concentrations nih.govrsc.orgdntb.gov.ua.

In another study, novel 1,2,3-triazole-pyrazolone hybrid molecules were found to inhibit the SARS-CoV-2 Main protease activity more strongly than the specific antiviral agent GC-376. Three of these hybrid molecules displayed IC₅₀ values of 5.08, 3.169, and 7.55 μM, compared to 12.85 μM for GC-376 nih.gov. These findings underscore the potential of pyrazole derivatives as a scaffold for the development of novel antiviral therapeutics.

| Compound/Derivative Series | Virus/Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1,2,3-Triazole-pyrazolone hybrid 6h | SARS-CoV-2 Main Protease | 5.08 | nih.gov |

| 1,2,3-Triazole-pyrazolone hybrid 6i | SARS-CoV-2 Main Protease | 3.169 | nih.gov |

| 1,2,3-Triazole-pyrazolone hybrid 6q | SARS-CoV-2 Main Protease | 7.55 | nih.gov |

| GC-376 (Reference) | SARS-CoV-2 Main Protease | 12.85 | nih.gov |

Antifungal Activity

Fluorinated pyrazole derivatives have been investigated for their antifungal properties against various phytopathogenic fungi. These studies have demonstrated the potential of these compounds in the development of new antifungal agents for agricultural applications.

One study evaluated the antifungal activities of fluorinated 4,5-dihydro-1H-pyrazole derivatives against Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum f. sp. lycopersici, and F. culmorum. The most active compounds showed significant inhibition against these fungi. For example, a 2-chlorophenyl derivative exhibited 43.07% inhibition against S. sclerotiorum and 46.75% inhibition against F. culmorum nih.gov.

Other studies have also reported the antifungal activity of various pyrazole derivatives. For instance, certain 3-(trifluoromethyl)-1H-pyrazole derivatives have been screened for their in vitro antifungal activity against Candida albicans and Aspergillus niger, with some compounds showing minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL researchgate.net. Another study reported a pyrazole derivative with high activity against A. niger with a MIC of 1 μg/mL, which was better than the standard drug Clotrimazole (MIC: 2 μg/mL) nih.gov.

| Compound/Derivative | Fungus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Chlorophenyl derivative of fluorinated 4,5-dihydro-1H-pyrazole | Sclerotinia sclerotiorum | % Inhibition | 43.07% | nih.gov |

| 2-Chlorophenyl derivative of fluorinated 4,5-dihydro-1H-pyrazole | F. culmorum | % Inhibition | 46.75% | nih.gov |

| 3-(Trifluoromethyl)-1H-pyrazole derivative | Aspergillus niger | MIC | 31.25 - 62.5 μg/mL | researchgate.net |

| Pyrazole derivative | Aspergillus niger | MIC | 1 μg/mL | nih.gov |

Antidiabetic Properties

Pyrazole derivatives have emerged as a promising class of compounds for the management of diabetes mellitus. Their therapeutic potential stems from their ability to modulate key biological targets involved in glucose metabolism.

Several studies have reported the antidiabetic activity of pyrazole-based compounds. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized and investigated for their α-amylase inhibitory activity, a key enzyme in carbohydrate digestion mdpi.com. In one study, two pyrazole derivatives, Pyz-1 and Pyz-2, showed potent α-glucosidase and α-amylase inhibition with IC₅₀ values of 75.62 ± 0.56 μM and 95.85 ± 0.92 μM for α-glucosidase, and 119.3 ± 0.75 μM and 120.2 ± 0.68 μM for α-amylase, respectively. These values were comparable to the standard drug Acarbose nih.gov.

In vivo studies have also demonstrated the blood glucose-lowering effects of pyrazole derivatives. A series of pyrazole-based 2,4-thiazolidinedione (B21345) derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a streptozotocin-induced diabetic rat model. The most potent compounds showed significant reductions in blood glucose levels, comparable to the reference drugs pioglitazone (B448) and rosiglitazone (B1679542) nih.gov.

| Compound | Target/Model | Activity Metric | Value (μM) | Reference |

|---|---|---|---|---|

| Pyz-1 | α-glucosidase | IC₅₀ | 75.62 ± 0.56 | nih.gov |

| Pyz-2 | α-glucosidase | IC₅₀ | 95.85 ± 0.92 | nih.gov |

| Pyz-1 | α-amylase | IC₅₀ | 119.3 ± 0.75 | nih.gov |

| Pyz-2 | α-amylase | IC₅₀ | 120.2 ± 0.68 | nih.gov |

| Acarbose (Reference) | α-glucosidase | IC₅₀ | 72.58 ± 0.68 | nih.gov |

| Acarbose (Reference) | α-amylase | IC₅₀ | 115.6 ± 0.574 | nih.gov |

Other Potential Biological Activities (e.g., Antitubercular, Antipyretic, Anticonvulsant)

Beyond the aforementioned activities, the versatile pyrazole scaffold has been associated with a range of other pharmacological properties, including antitubercular, antipyretic, and anticonvulsant effects.

Antitubercular Activity: Several pyrazole derivatives have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. One study reported a series of 3-(4-chlorophenyl)-4-substituted pyrazoles that showed good to excellent antitubercular activity nih.gov. Another study on pyrazoline derivatives reported a MIC value of 3.125 μg/ml for the most active compounds researchgate.net. Furthermore, pyrazole and triazole derivatives have been investigated as inhibitors of Mycobacterium tuberculosis UDP-galactopyranose mutase (MtbUGM), with a reported MIC value of 12.5 µg/mL for one of the lead compounds mdpi.com.

Antipyretic Activity: The pyrazole nucleus is a core component of several well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that also possess antipyretic properties. Compounds such as antipyrine (B355649) (phenazone), metamizole (B1201355) (dipyrone), and aminophenazone are classic examples of pyrazole derivatives with established antipyretic and analgesic effects nih.gov. More recent studies have also reported on 1-phenyl-1H-pyrazole derivatives that exhibit appreciable antipyretic activities in rats semanticscholar.org.

Anticonvulsant Activity: The potential of pyrazole derivatives as anticonvulsant agents has been explored in several studies. A series of pyrazolyl thiosemicarbazone derivatives were synthesized and evaluated for their anticonvulsant activity, with one compound showing a median effective dose (ED₅₀) of 47.3 mg/kg in the maximal electroshock (MES) test, indicating a better safety profile than some existing drugs researchgate.net. Another study on novel substituted pyrazoles identified a potent anticonvulsant molecule with significant activity in both the maximal electroshock seizure and subcutaneous pentylenetetrazole assays in mice nih.govresearchgate.net.

| Activity | Compound/Derivative Series | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Antitubercular | Pyrazoline derivative | MIC | 3.125 μg/ml | researchgate.net |

| Antitubercular | MS208 (Pyrazole derivative) | MIC | 12.5 µg/mL | mdpi.com |

| Anticonvulsant | Pyrazolyl thiosemicarbazone derivative | ED₅₀ (MES test) | 47.3 mg/kg | researchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of this compound, these studies explore how changes to the molecule, such as altering substituent positions or varying functional groups, impact their pharmacological effects.

The incorporation of fluorine into a biologically active molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles. mdpi.comchimia.ch SAR studies on phenylpyrazole derivatives have demonstrated that the position of the fluorine atom and the nature of other substituents on both the phenyl and pyrazole rings are critical determinants of bioactivity.

Research on (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles has shown that the presence of fluorine groups generally enhances biological activity as inhibitors of nitric oxide synthase (NOS) isoenzymes. mdpi.com For example, moving a fluorine atom or adding other groups can modulate the inhibitory potency and selectivity towards different isoforms like nNOS, eNOS, and iNOS. mdpi.com

Further SAR studies on different classes of phenylpyrazole derivatives have yielded specific insights:

Anti-HIV Agents : In the development of phenylpyrazole derivatives as anti-HIV agents, structural optimization of the benzyl (B1604629) group and the pyrazole ring led to compounds with significantly improved potency. nih.gov Replacing a diazenyl group with an aminomethylene group was a key initial finding, and subsequent variations of substituents on the phenyl ring resulted in a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six-fold more potent than the original lead compound. nih.gov

Canine COX-2 Inhibitors : For heteroaryl-phenyl-substituted pyrazole derivatives designed as canine cyclooxygenase-2 (COX-2) inhibitors, SAR studies identified a lead compound with a whole blood IC50 of 12 nM and over 4000-fold selectivity for COX-2 over COX-1. nih.gov

These studies underscore the principle that systematic modification of the pyrazole scaffold, including the strategic placement of fluorine and other functional groups, is a valid strategy for fine-tuning the pharmacological profile of these compounds. mdpi.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. journal-academia.comresearchgate.net This method helps identify key physicochemical descriptors—such as lipophilicity (logP), electronic properties, and steric parameters—that govern the therapeutic performance of drug candidates. journal-academia.com

For pyrazole derivatives, QSAR studies have been successfully applied to guide the development of new therapeutic agents:

Anti-Inflammatory Agents : A QSAR analysis was performed on a series of pyrazole derivatives to develop potent anti-inflammatory drugs that act by inhibiting p38 kinase. neuroquantology.com The resulting models, which used 3D descriptors and other physicochemical parameters, were statistically significant and showed good predictive ability, helping to elucidate the structural requirements for binding to the target kinase. neuroquantology.com Similarly, 2D-QSAR studies on pyrazolone derivatives revealed statistically significant models for predicting anti-inflammatory and analgesic activities. nih.gov

Hypoglycemic Agents : To develop new treatments for diabetes, QSAR models were constructed for pyrazole derivatives with hypoglycemic activity. journal-academia.com Using multiple linear regression and random forest regression, these models established a strong connection between the molecular descriptors of the compounds and their ability to lower blood sugar levels, achieving high correlation coefficients (R² up to 0.90). journal-academia.comresearchgate.net

Anticancer Agents : In a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, compounds with logP values in the range of 3.12–4.94 were found to have a greater inhibitory effect on the growth of A549 lung cancer cells. nih.gov

These examples demonstrate the utility of QSAR in correlating molecular properties with bioactivity, thereby facilitating the rational design of more effective this compound derivatives. journal-academia.comneuroquantology.comnih.gov

Mechanism of Action Investigations

Understanding the mechanism of action is fundamental to drug development. Investigations into this compound and related compounds have focused on identifying their molecular targets, receptor interactions, and effects on cellular pathways to elucidate how they exert their pharmacological effects.

The pyrazole scaffold is a prominent feature in a multitude of enzyme inhibitors, particularly protein kinase inhibitors, which are critical in cancer therapy and the treatment of inflammatory diseases. mdpi.commdpi.com Derivatives of phenylpyrazole have been shown to inhibit a wide array of enzymes.

| Target Enzyme(s) | Compound Class/Derivative | Key Finding(s) |

| p38 MAP Kinase | Pyrazole derivatives | Inhibition of p38 kinase is linked to anti-inflammatory action. neuroquantology.commdpi.com |

| Cyclooxygenase (COX-1/COX-2) | Pyrazolone derivatives | Showed inhibitory activity against both COX-1 and COX-2, with some derivatives identified as highly selective COX-2 inhibitors. nih.govnih.gov |

| Aurora Kinases (AurA, AurB, AurC) | Pyrazole-based inhibitors | The pyrazole scaffold is important for designing both pan-Aurora and isoform-selective inhibitors involved in cell cycle regulation. mdpi.com |

| Checkpoint Kinases (CHK1, CHK2) | Aminopyrazine-pyrazole compounds | Prexasertib, a pyrazole-containing compound, is a potent ATP-competitive inhibitor of CHK1 (IC50 < 1 nM) and CHK2 (IC50 = 8 nM). mdpi.com |

| Janus Kinases (JAK1, JAK2) | Pyrrolo[2,3-d]pyrimidine-pyrazole compounds | Ruxolitinib is a selective inhibitor of JAK1 and JAK2 with IC50 values near 3 nM. mdpi.comnih.gov |

| Bcr-Abl Kinase | Diayrlamide-pyrazole compounds | Derivatives have been developed as inhibitors for treating chronic myeloid leukemia, with IC50 values as low as 14.2 nM. mdpi.com |

| Monoamine Oxidase B (MAO-B) | 1-thiocarbamoyl-3-phenyl-pyrazole derivatives | Certain derivatives showed high inhibitory activity against MAO-B. nih.gov |

| Angiotensin-Converting Enzyme (ACE) | Pyrazole derivatives | A pyrazole derivative showed effective ACE-inhibitory activity with an IC50 value of 0.123 mM. nih.gov |

In addition to enzyme inhibition, derivatives of this compound can exert their effects by binding to specific cellular receptors.

| Target Receptor | Compound Class/Derivative | Key Finding(s) |

| GABA Receptors | Phenylpyrazole insecticides (e.g., Fipronil) | Act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a key target in insects. researchgate.net |

| GPR109a (High-affinity niacin receptor) | Fluorinated pyrazole-3-carboxylic acids | A series of these compounds were found to be potent and selective agonists of the human GPR109a receptor. nih.gov |

| Muscarinic Receptors | 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | The antihypertensive effects of this derivative are attenuated by the blockade of muscarinic receptors, suggesting their involvement. nih.gov |

| Human Estrogen Receptor Alpha (ERα) | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Molecular docking studies showed a high binding affinity to ERα (Ki = 16.71 nM), suggesting potential as an anti-breast cancer agent. semanticscholar.org |

The biological activities of pyrazole derivatives are often the result of their modulation of complex intracellular signaling pathways.

STAT3 Pathway : A series of novel pyrazole-based inhibitors were found to effectively block the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov These compounds selectively inhibit the IL-6-induced phosphorylation of STAT3 and prevent its translocation to the nucleus, thereby downregulating downstream target genes. nih.gov This action leads to the induction of apoptosis and prevents proliferation and migration in high-grade glioma cells. nih.gov

Apoptosis and ROS Generation : Certain pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells. nih.gov Their mechanism is linked to the promotion of intracellular Reactive Oxygen Species (ROS) generation. nih.gov The anticancer efficacy of pyrazoles is connected to the inhibition of numerous targets, including topoisomerase II, EGFR, VEGF, and various kinases within cellular pathways like the PI3K/Akt/mTOR system. nih.gov

NO/cGMP Pathway : The antihypertensive and vasodilator effect of the derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole has been attributed to its influence on the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. nih.gov The compound induces endothelium-dependent relaxation in aortic rings, an effect that is blocked by inhibitors of nitric oxide synthase and guanylate cyclase, confirming the involvement of this signaling cascade. nih.gov

Toxicity and Safety Profiles (e.g., Genotoxicity, Cytotoxicity to Human Cells)

Following a thorough review of scientific databases and literature, no specific studies detailing the genotoxicity or cytotoxicity of this compound towards human cells were identified. While research exists on various other fluorinated pyrazole derivatives and their interactions with cell lines, data pertaining exclusively to the this compound isomer is not available in the reviewed sources. Therefore, no data tables or detailed research findings on its specific toxicity and safety profile can be provided at this time.

Metabolic Stability and Degradation Studies under Physiological Conditions

Similarly, no dedicated studies on the metabolic stability or degradation pathways of this compound under physiological conditions have been found in the public domain. General chemical principles suggest that fluorination can enhance the metabolic stability of compounds, a concept observed in other fluorinated pharmaceuticals. mdpi.comresearchgate.net However, without specific experimental data for this compound, any discussion of its metabolic fate would be speculative. Consequently, no data on its metabolic profile, stability, or degradation products can be presented.

Applications in Advanced Materials and Supramolecular Chemistry

Organic Electronics and Optoelectronics

There is currently a lack of specific research data on the direct application of 3-(3-Fluorophenyl)-1H-pyrazole in the fields of organic electronics and optoelectronics. Pyrazole (B372694) derivatives, in general, are explored for such applications due to their electronic properties. However, dedicated studies detailing the performance of this compound as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) are not available. The potential of this specific compound in these areas remains a subject for future investigation.

Development of Polymers with Enhanced Properties

The use of this compound in the synthesis of polymers with enhanced thermal, mechanical, or photophysical properties is not well-documented. While some pyrazole compounds have been incorporated into polymer backbones to modify their characteristics, specific examples or detailed studies involving the 3-(3-fluorophenyl) derivative are scarce. Research has yet to fully explore how the introduction of the 3-fluorophenyl-pyrazole moiety might influence the properties of polymeric materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The field of coordination chemistry has seen extensive use of pyrazole-containing ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for applications in gas storage, catalysis, and sensing. Pyrazoles can act as effective N-donor ligands, forming stable complexes with various metal ions. The presence of a fluorine atom on the phenyl ring could potentially influence the electronic properties of the pyrazole ligand and, consequently, the characteristics of the resulting MOF. However, specific examples of coordination polymers or MOFs constructed using this compound as a primary ligand are not detailed in the available literature.

Fluorescent Properties of Pyrazole-Cored Organic Frameworks

Pyrazole-containing compounds are known to be a class of small molecule fluorophores with emissions that can be tuned. They are considered promising for bioimaging and sensing applications due to their favorable electronic and biocompatibility properties. The development of pyrazole-cored organic frameworks has been explored for their fluorescent properties. However, specific studies detailing the synthesis and characterization of fluorescent organic frameworks incorporating this compound, and the analysis of its specific contribution to the photoluminescent behavior of such materials, are not readily found in the scientific literature. The influence of the 3-fluorophenyl substituent on the emission spectra and quantum yield of such frameworks remains an area for further research.

Comparison with Structurally Similar Compounds and Analogues

Impact of Halogen Substitution (e.g., Chlorine vs. Fluorine)

The substitution of halogen atoms on the phenyl ring of 3-phenylpyrazole derivatives plays a pivotal role in modulating their biological activities. The unique properties of halogens, such as their size, electronegativity, and lipophilicity, can alter a molecule's interaction with biological targets, its metabolic stability, and its ability to penetrate cell membranes. researchgate.net

Research into the structure-activity relationships of various pyrazole (B372694) derivatives consistently demonstrates that both the type of halogen and its position on the aryl ring are critical determinants of efficacy.

Antimicrobial and Antitubercular Activity : In one study, a comparison between di-substituted phenylpyrazole derivatives revealed that a 3,4-dichlorophenyl analogue exhibited potent activity against S. aureus, whereas a 2,4-difluorophenyl derivative was notably active against Mycobacterium tuberculosis. This highlights how switching between chlorine and fluorine, as well as altering their positions, can tune the compound's specificity towards different microbial targets.

Antibacterial and Antifungal Activity : Studies on N-acyl-3-(3-pyridyl)-5-aryl-pyrazoles, where the aryl group was substituted with different halogens, showed varying degrees of antibacterial and antifungal activities, indicating the sensitivity of these activities to the halogen present. jlu.edu.cn

Trypanocidal Activity : For a series of N-ethylurea pyrazole derivatives investigated for activity against Trypanosoma cruzi, compounds with fluorine and chlorine substituents in the meta position of the aromatic ring were found to be the most effective. mdpi.com This suggests that for certain biological targets, the electronic effects and positioning of the halogen are more critical than the specific halogen itself.

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition : In a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, chloro-substituted compounds were generally more potent as AChE inhibitors than their fluoro-substituted counterparts. nih.gov This difference could be attributed to the distinct electronic and steric profiles of chlorine versus fluorine, which influence binding affinity within the enzyme's active site. nih.gov

Anticancer Activity : The substitution of fluorine or chlorine on benzo-indole pyrazole derivatives was shown to enhance their bacteriostatic effect. Furthermore, a derivative bearing a chlorine atom at two different positions exhibited superior antibacterial activity and potent inhibition against DNA gyrase. mdpi.com

The introduction of fluorine-containing groups like trifluoromethyl (CF3) is also a common strategy. These groups can significantly increase lipophilicity and metabolic stability. researchgate.netunf.edu For instance, pyrazole derivatives bearing CF3 groups have shown favorable binding affinities to target proteins involved in cancer. unf.edu

| Analogue Class | Halogen Substitution | Reported Activity | Reference |

|---|---|---|---|

| Phenylpyrazole Carboxamides | 3,4-Dichlorophenyl | Potent activity against S. aureus | |

| Phenylpyrazole Carboxamides | 2,4-Difluorophenyl | Active against Mycobacterium tuberculosis | |

| N-ethylurea Pyrazoles | meta-Fluoro and meta-Chloro | Most effective against Trypanosoma cruzi | mdpi.com |

| 3-Aryl-1-phenyl-1H-pyrazoles | Chloro derivatives | More potent AChE inhibitors than fluoro derivatives | nih.gov |

| Benzo-indole Pyrazoles | Fluorine or Chlorine | Enhanced bacteriostatic effect; potent DNA gyrase inhibition | mdpi.com |

Variations in Aryl Groups and Other Substituents on Pyrazole Core

Key findings from various studies include:

Influence of Aryl Group Position : The position of the aryl substituent on the pyrazole ring is critical. For instance, in a series of pyrazolone (B3327878) derivatives, modifying substituents on the N-phenyl ring led to significant variations in activity against Trypanosoma cruzi. Generally, more apolar compounds demonstrated better activity. frontiersin.org

Electron-Donating vs. Electron-Withdrawing Groups : The electronic properties of substituents on the phenyl ring can significantly modulate activity. For example, in a study of pyrazole-imidazoline derivatives, the addition of halogens (electron-withdrawing) or methyl and methoxy (B1213986) groups (electron-donating) to the benzene (B151609) ring caused a differential increase in biological activity compared to the unsubstituted version. mdpi.com

Addition of Other Heterocyclic Rings : Incorporating other heterocyclic systems can enhance the pharmacological profile. Pyridine-containing pyrazole derivatives have been shown to possess antimicrobial effects. researchgate.net Similarly, pyrazole derivatives fused or linked to imidazole (B134444), benzimidazole, and triazole moieties have been explored for various activities, including anti-inflammatory properties. japsonline.com

Modifications at Other Pyrazole Positions : Substitutions at other positions of the pyrazole ring are also crucial. For phenylpyrazole insecticides, a cyano group at the 3-position, a sulfoxide (B87167) or thioalkyl group at the 4-position, and an amino group at the 5-position were found to be important for strong insecticidal activity. acs.org

Impact of Linkers : The nature of the chemical linker connecting the pyrazole core to other functionalities can affect activity. In one study of anti-HIV agents, replacing a diazenyl group with an aminomethylene group was a successful optimization strategy. nih.gov

| Compound Series | Structural Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyrazole-imidazoline Derivatives | Addition of halogens, methyl, or methoxy groups to the benzene ring | Differential increase in trypanocidal activity | mdpi.com |

| Phenylpyrazole Insecticides | CN at C3, sulfoxide at C4, NH2 at C5 of pyrazole | Key features for strong insecticidal activity | acs.org |

| Anti-HIV Phenylpyrazoles | Replacement of diazenyl linker with aminomethylene | Successful optimization of anti-HIV activity | nih.gov |

| Pyrazolone Derivatives | Fusion with imidazole/benzimidazole | Potent anti-inflammatory activity observed | japsonline.com |

Structural Analogues and Their Reported Activities

The versatility of the pyrazole scaffold has led to the synthesis and evaluation of a vast array of structural analogues for a wide spectrum of pharmacological activities. nih.govglobalresearchonline.net These analogues often feature different aryl groups, substitutions on the pyrazole nitrogen, or fusion with other heterocyclic systems.

Anti-inflammatory Agents : Many pyrazole derivatives have been developed as anti-inflammatory agents. nih.gov For example, a series of 1-acetyl-3,5-diaryl-4,5-dihydropyrazole derivatives showed promising anti-inflammatory activity. Another study reported on pyrazole derivatives containing an indole (B1671886) moiety that also exhibited significant anti-inflammatory effects. nih.gov

Anticancer Agents : The pyrazole nucleus is a common feature in compounds designed as anticancer agents. A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to inhibit the growth of A549 lung cancer cells and induce apoptosis. nih.gov Similarly, spiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole conjugates, particularly those with a p-chlorophenyl substituent, showed high antiproliferative activity against the HeLa cancer cell line. mdpi.com

Antimicrobial and Antifungal Agents : Numerous pyrazole analogues have demonstrated potent antimicrobial and antifungal properties. nih.gov Derivatives containing a nitrofuran moiety showed good activity against bacteria such as E. coli and S. aureus and the fungus C. albicans. nih.gov Fused pyrazole-pyrimidine derivatives have also been reported to exhibit potent in-vitro antifungal activity against species like Aspergillus fumigatus. nih.gov

Antiviral Agents : Certain substituted pyrazole derivatives have shown promising antiviral activity. One series was found to be active against Hepatitis A virus and Herpes simplex virus type-1. nih.gov Another derivative containing a chlorine atom was reported to have potent antiviral activity against a broad panel of viruses. nih.gov

Enzyme Inhibitors : Pyrazole derivatives have been successfully designed as inhibitors of various enzymes. For instance, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives were identified as potent inhibitors of acetylcholinesterase (AChE) and selective inhibitors of monoamine oxidase B (MAO-B), making them potential multi-target agents for Alzheimer's disease. nih.gov

| Structural Analogue Class | Key Structural Feature | Reported Biological Activity | Reference |

|---|---|---|---|

| Indole-based Pyrazoles | Indole moiety attached to pyrazole | Anti-inflammatory | nih.gov |

| Spiro-N-arylpyrazole Conjugates | Spiro[indenoquinoxaline-pyrrolizidine] system | Anticancer (HeLa cells) | mdpi.com |

| Nitrofuran-containing Pyrazoles | Nitrofuran moiety | Antibacterial and Antifungal | nih.gov |

| Fused Pyrazole-pyrimidines | Pyrimidine ring fused to pyrazole | Antifungal | nih.gov |

| 4,5-Disubstituted Pyrazoles | Substitution at C4 and C5, including Chlorine | Antiviral (Hepatitis A, Herpes simplex) | nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazoles | Aryl group at C3, Phenyl at N1 | Acetylcholinesterase and MAO-B inhibition | nih.gov |

常见问题

Q. How can tautomeric forms of 3-(3-fluorophenyl)-1H-pyrazole be experimentally characterized?

Tautomerism arises from proton exchange between nitrogen atoms in the pyrazole ring. X-ray crystallography is the gold standard for resolving tautomers. For example, studies using SHELX software (e.g., SHELXL for refinement) confirmed coexisting 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole tautomers in the same crystal lattice, with hydrogen bonding (N–H⋯N) stabilizing the structure . Key parameters include dihedral angles between pyrazole and phenyl rings (10.7–19.8°) and bond-length analysis .

Q. What synthetic routes are commonly used to prepare this compound?

- Condensation reactions : Reacting fluorophenyl-substituted hydrazines with α,β-unsaturated carbonyl compounds under reflux (e.g., DMF at 303 K) .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions to introduce fluorophenyl groups .

- Crystallization : Slow evaporation of DMF solutions yields X-ray-quality crystals . Challenges include regioselectivity control, requiring careful optimization of reaction conditions (e.g., temperature, catalysts) .

Q. Which analytical techniques are critical for structural validation of this compound derivatives?

- X-ray crystallography : Resolves tautomerism and intermolecular interactions (e.g., C–H⋯F bonds) .

- NMR spectroscopy : Distinguishes regioisomers via chemical shifts (e.g., pyrazole protons at 6.33–6.85 ppm) .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can the antiproliferative activity of this compound derivatives be evaluated in cancer research?

- In vitro assays : Test against cancer cell lines (e.g., breast, lung) using MTT or sulforhodamine B assays. IC50 values are compared to reference drugs like combretastatin A-4 .